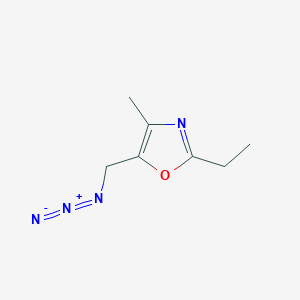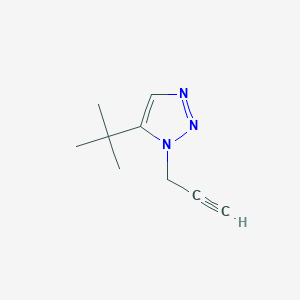
5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Overview
Description
5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles, which are characterized by a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole typically involves the reaction of propargylamine with tert-butyl isocyanate under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the propargylamine attacks the isocyanate group, forming the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions can involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its triazole ring is known to interact with various biological targets, making it useful in drug discovery.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used as a chemical intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparison with Similar Compounds
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene
tert-Butyl prop-2-yn-1-ylcarbamate
Prop-2-yn-1-ylbenzene
Uniqueness: 5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole stands out due to its unique structural features, such as the tert-butyl group and the triazole ring
Properties
IUPAC Name |
5-tert-butyl-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-5-6-12-8(7-10-11-12)9(2,3)4/h1,7H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKNTOYPPVGKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=NN1CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


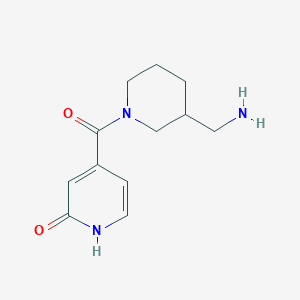
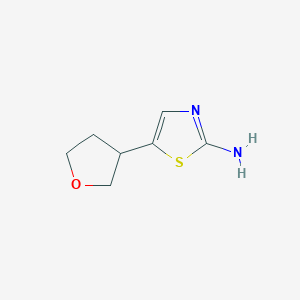
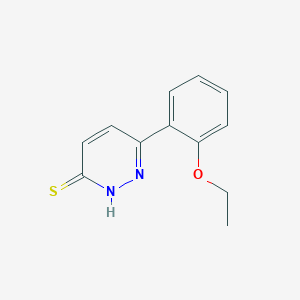
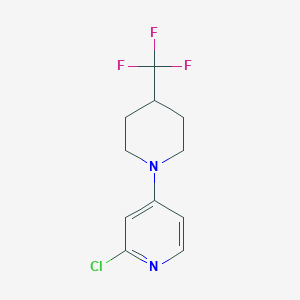
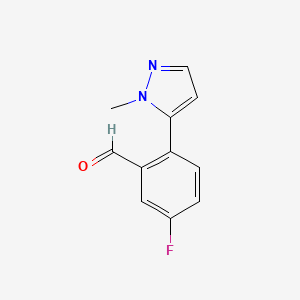
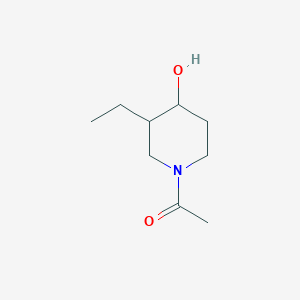
![2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol](/img/structure/B1531709.png)
![1-[(Cyclobutylamino)methyl]cyclobutan-1-ol](/img/structure/B1531711.png)
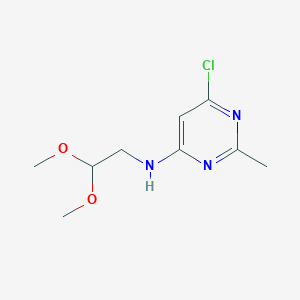
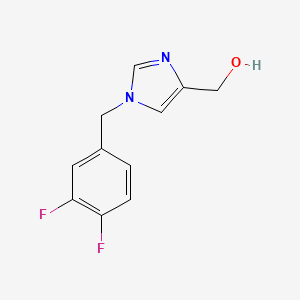
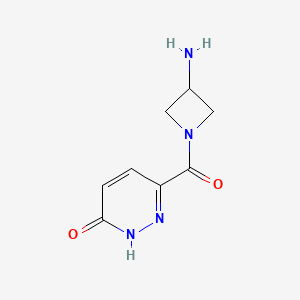
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1531719.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1531720.png)
